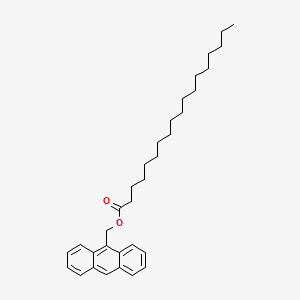

(Anthracen-9-yl)methyl octadecanoate

説明

(Anthracen-9-yl)methyl octadecanoate is an anthracene derivative featuring a methyl-linked octadecanoate (stearate) ester group at the 9-position of the anthracene core. The compound combines the aromatic π-conjugated system of anthracene with the hydrophobic, long alkyl chain of octadecanoic acid.

特性

CAS番号 |

74427-76-2 |

|---|---|

分子式 |

C33H46O2 |

分子量 |

474.7 g/mol |

IUPAC名 |

anthracen-9-ylmethyl octadecanoate |

InChI |

InChI=1S/C33H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-33(34)35-27-32-30-23-19-17-21-28(30)26-29-22-18-20-24-31(29)32/h17-24,26H,2-16,25,27H2,1H3 |

InChIキー |

ZQTXLIOVTJQVSX-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (Anthracen-9-yl)methyl octadecanoate typically involves the esterification of anthracen-9-ylmethanol with octadecanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of (Anthracen-9-yl)methyl octadecanoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production of the compound.

Types of Reactions:

Oxidation: (Anthracen-9-yl)methyl octadecanoate can undergo oxidation reactions, particularly at the anthracene moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the ester functional group to yield the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur at the anthracene ring, with reagents such as bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for bromination.

Major Products:

Oxidation: Anthracene-9-carboxylic acid derivatives.

Reduction: Anthracen-9-ylmethanol.

Substitution: Brominated anthracene derivatives.

科学的研究の応用

(Anthracen-9-yl)methyl octadecanoate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of luminescent materials and organic semiconductors.

Biology: Investigated for its potential as a fluorescent probe in biological imaging due to the luminescent properties of the anthracene moiety.

Medicine: Explored for its potential use in drug delivery systems, leveraging the hydrophobic nature of the octadecanoate group to enhance the solubility of hydrophobic drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific optical properties.

作用機序

The mechanism of action of (Anthracen-9-yl)methyl octadecanoate is largely dependent on its structural components. The anthracene moiety interacts with light, leading to fluorescence, while the octadecanoate group provides hydrophobic interactions. These properties make the compound useful in applications such as fluorescence imaging and drug delivery. The molecular targets and pathways involved include the interaction with cellular membranes and the potential to act as a carrier for hydrophobic molecules.

類似化合物との比較

Comparative Analysis with Similar Compounds

Substituent Electronic Effects

Anthracene derivatives are often functionalized to modulate electron migration properties. Key comparisons include:

*The ester group in (Anthracen-9-yl)methyl octadecanoate introduces competing electronic effects: the carbonyl moiety is electron-withdrawing (EW), while the long alkyl chain may donate electrons (ED) via inductive effects. This contrasts with cyano or ketone derivatives, which are purely EW. The tert-butyl group in tert-butyl-ethylene-ketone-ANT demonstrates steric bulk and ED properties, whereas the octadecanoate chain prioritizes hydrophobicity over steric hindrance .

Physicochemical Properties

Ester Chain Effects

Compared to simpler methyl esters (), the octadecanoate chain influences density, melting point, and solubility:

The anthracene core likely increases density and melting point compared to standalone methyl esters due to aromatic stacking interactions. The saturated octadecanoate chain enhances thermal stability but reduces solubility in polar solvents compared to unsaturated analogs .

Comparison with Other Anthracene Derivatives

- 9-Acetylanthracene (C16H12O): Features an acetyl group (EW), resulting in higher polarity and lower thermal stability than the octadecanoate derivative. Used in organic electronics due to its conjugation-enhancing properties .

- 9-Ethylanthracene (C16H14): An electron-donating ethyl group improves solubility in nonpolar solvents but lacks the ester's functional versatility .

- N-(Anthracen-9-ylmethyl)adamantan-1-amine: Incorporates a bulky amine group, enabling ionic interactions absent in the neutral octadecanoate ester .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。